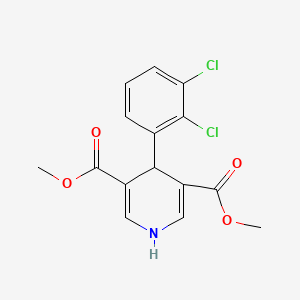![molecular formula C21H21N5O3S B11076336 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an ethoxyphenyl group, a triazole ring, and a pyrrole-dione core, making it an interesting subject for chemical research.
准备方法
The synthesis of 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Ethoxyphenyl Group: This step involves the ethoxylation of a phenyl ring.
Synthesis of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The triazole ring is then coupled with the ethoxyphenyl group using suitable reagents and catalysts.
Formation of the Pyrrole-Dione Core: The final step involves the formation of the pyrrole-dione core through cyclization and oxidation reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the triazole ring, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学研究应用
1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in biochemical assays to study enzyme interactions, protein binding, and cellular pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.
相似化合物的比较
1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione and 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione.
Uniqueness: The presence of the ethoxy group and the specific arrangement of the triazole and pyrrole-dione rings confer unique chemical and biological properties to the compound, making it distinct from its analogs.
属性
分子式 |
C21H21N5O3S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
1-(4-ethoxyphenyl)-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21N5O3S/c1-2-29-16-10-8-15(9-11-16)26-19(27)12-17(20(26)28)22-13-18-23-24-21(30)25(18)14-6-4-3-5-7-14/h3-11,17,22H,2,12-13H2,1H3,(H,24,30) |
InChI 键 |
XYYDPICBESSRTG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=NNC(=S)N3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}biphenyl-2-carboxamide](/img/structure/B11076257.png)

![N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11076274.png)

![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![20-[2-chloro-5-(trifluoromethyl)phenyl]-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B11076295.png)
![N-[(2Z)-4-(4-tert-butylphenyl)-3-(4-methylpiperazin-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11076299.png)
![13-ethoxy-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11076300.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)
![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11076309.png)
![13-Bis[(E)-{[4-(morpholin-4-YL)phenyl]methylidene}amino]thiourea](/img/structure/B11076316.png)

![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076342.png)
